molecular formula C16H14F3NO2 B14945599 4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B14945599
M. Wt: 309.28 g/mol
InChI Key: ZUWZTXURWORWLZ-UHFFFAOYSA-N
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Description

4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is an organic compound that belongs to the class of quinolinediones It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinolinedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and cyclohexane-1,3-dione.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinolinedione structure to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinolinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The quinolinedione core can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(TRIFLUOROMETHYL)PHENOL: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the quinolinedione structure.

    4-(TRIFLUOROMETHYL)BENZALDEHYDE: Similar in structure but with an aldehyde group instead of the quinolinedione core.

    QUINOLINEDIONE DERIVATIVES: Compounds with similar quinolinedione structures but different substituents.

Uniqueness

4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to the combination of the trifluoromethyl group and the quinolinedione core. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)10-6-4-9(5-7-10)11-8-14(22)20-12-2-1-3-13(21)15(11)12/h4-7,11H,1-3,8H2,(H,20,22)

InChI Key

ZUWZTXURWORWLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C1

Origin of Product

United States

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